

A Technical Guide to the Physicochemical Properties of D-Alloisoleucine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Alloisoleucine, D-*

Cat. No.: *B556073*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

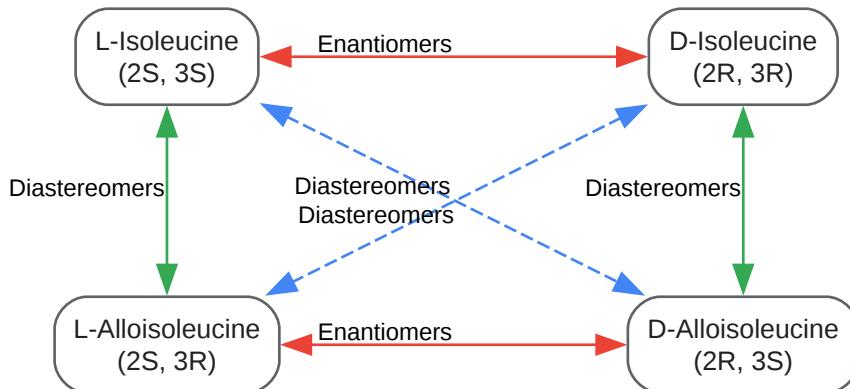
D-Alloisoleucine, a diastereomer of the proteinogenic amino acid L-isoleucine, is a critical component in the fields of peptide synthesis, drug design, and metabolic studies. Its unique stereochemistry imparts specific properties to peptides and other molecules into which it is incorporated, influencing their conformation, stability, and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of D-Alloisoleucine, presenting quantitative data in a structured format, outlining relevant experimental methodologies, and illustrating key structural relationships.

Core Physicochemical Properties

The fundamental physicochemical characteristics of D-Alloisoleucine are summarized in the table below. These parameters are essential for its application in experimental and developmental settings.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₃ NO ₂	[1][2][3]
Molecular Weight	131.17 g/mol	[1][2][4]
IUPAC Name	(2R,3S)-2-amino-3-methylpentanoic acid	[1]
CAS Number	1509-35-9	[2][5][6]
Melting Point	291 °C (decomposes)	[2][7][8]
Optical Rotation [α]D ₂₀	-38° in 6 M HCl	[2][7][8]
Solubility in Water	4 mg/mL (requires sonication)	[5]
LogP	-1.7	[3][4]
pKa (α-carboxyl group)	~2.36 (predicted for isoleucine)	[9]
pKa (α-amino group)	~9.60 (predicted for isoleucine)	[9]
Appearance	White to off-white crystalline powder	[2][5]

Chemical Structure and Stereoisomerism


D-Alloisoleucine is one of the four stereoisomers of isoleucine. The presence of two chiral centers at the α-carbon (C2) and β-carbon (C3) gives rise to two pairs of enantiomers (D/L-isoleucine and D/L-alloisoleucine) which are diastereomers of each other. The specific (2R,3S) configuration of D-Alloisoleucine is crucial for its distinct properties.

D-Alloisoleucine

[Click to download full resolution via product page](#)

Caption: 2D structure of D-Alloisoleucine.

The relationship between the four stereoisomers of isoleucine is depicted in the following diagram, highlighting their enantiomeric and diastereomeric relationships.

[Click to download full resolution via product page](#)

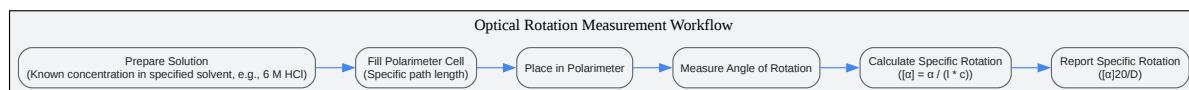
Caption: Stereoisomers of Isoleucine.

Experimental Protocols

The determination of the physicochemical properties of D-Alloisoleucine involves a range of standard analytical techniques. Below are generalized methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid like D-Alloisoleucine is a key indicator of its purity.


[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

A small amount of the dried, powdered sample is packed into a capillary tube. The tube is placed in a melting point apparatus where the temperature is gradually increased. The temperature range over which the solid melts is recorded. For a pure substance, this range is typically narrow. The reported value of 291 °C with decomposition indicates that the compound breaks down at its melting point.[2][7][8]

Optical Rotation Measurement

Optical rotation is a characteristic property of chiral molecules like D-Alloisoleucine and is measured using a polarimeter.

[Click to download full resolution via product page](#)

Caption: Workflow for Optical Rotation Measurement.

A solution of D-Alloisoleucine of a known concentration is prepared in a specified solvent (e.g., 6 M HCl). This solution is placed in a polarimeter cell of a defined path length. Plane-polarized light (typically from a sodium lamp, D-line at 589 nm) is passed through the solution, and the angle of rotation of the plane of polarization is measured. The specific rotation is then calculated and reported with the temperature and wavelength used. The negative sign for D-Alloisoleucine indicates that it is levorotatory under these conditions.[2][7][8]

Solubility Determination

Solubility is a crucial parameter for drug development and experimental design.

A common method is the shake-flask method. An excess amount of the solid is added to a known volume of the solvent (e.g., water) in a flask. The flask is then agitated at a constant temperature until equilibrium is reached. The saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved solute in the filtrate is determined

using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy. For D-Alloisoleucine, sonication may be required to facilitate dissolution in water.[\[5\]](#)

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of D-Alloisoleucine.

A solution of the sample is injected into the HPLC system. It passes through a column (the stationary phase) with a liquid (the mobile phase) being pumped through at high pressure. Different components in the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times. A detector measures the components as they elute, producing a chromatogram. The purity is determined by the relative area of the peak corresponding to D-Alloisoleucine compared to the total area of all peaks. Chiral HPLC methods can be employed to separate and quantify the different stereoisomers of isoleucine.[\[2\]](#)

Applications in Research and Development

D-Alloisoleucine is primarily utilized in peptide synthesis to introduce non-proteinogenic amino acids into peptide chains.[\[2\]](#)[\[3\]](#) This can lead to peptides with enhanced stability against enzymatic degradation, altered receptor binding affinities, and modified biological activities. Its distinct stereochemistry provides a tool for probing the structure-activity relationships of peptides and proteins. Furthermore, the presence of L-alloisoleucine in biological samples is a diagnostic marker for maple syrup urine disease (MSUD), highlighting the metabolic importance of isoleucine stereoisomers.[\[4\]](#)

This guide provides a foundational understanding of the physicochemical properties of D-Alloisoleucine, essential for its effective use in scientific research and pharmaceutical development. For specific applications, it is recommended to consult detailed experimental protocols and safety data sheets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alloisoleucine, D- | C6H13NO2 | CID 94206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D -allo-Isoleucine 1509-35-9 [sigmaaldrich.com]
- 3. allo-D-isoleucine | SIELC Technologies [sielc.com]
- 4. Alloisoleucine, DL- | C6H13NO2 | CID 99288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alloisoleucine - Wikipedia [en.wikipedia.org]
- 7. D-Alloisoleucine | 1509-35-9 [chemicalbook.com]
- 8. 1509-35-9 CAS MSDS (D-Alloisoleucine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Amino Acids [vanderbilt.edu]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of D-Alloisoleucine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b556073#what-are-the-physicochemical-properties-of-d-alloisoleucine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com